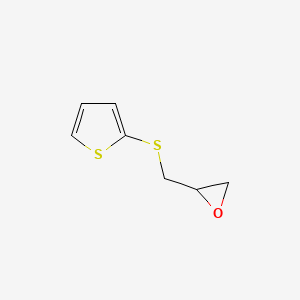

2-(2,3-Epoxypropylthio)thiophene

描述

属性

IUPAC Name |

2-(thiophen-2-ylsulfanylmethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS2/c1-2-7(9-3-1)10-5-6-4-8-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRRNWJCRUJKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CSC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481797 | |

| Record name | 2-{[(Thiophen-2-yl)sulfanyl]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57713-44-7 | |

| Record name | 2-{[(Thiophen-2-yl)sulfanyl]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 2,3 Epoxypropylthio Thiophene

Epoxide Ring-Opening Reactions

The three-membered epoxide ring in 2-(2,3-epoxypropylthio)thiophene is characterized by significant ring strain, making it susceptible to ring-opening reactions with a variety of reagents. mdpi.com These reactions can proceed through different mechanisms depending on the nature of the attacking species and the reaction conditions.

Nucleophilic Ring-Opening Mechanisms

Under neutral or basic conditions, the ring-opening of the epoxide occurs via a direct SN2 attack by a nucleophile. mdpi.com This process is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the epoxide ring.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon-based nucleophiles that can open the epoxide ring. beilstein-journals.orgnih.gov These reactions lead to the formation of a new carbon-carbon bond, yielding β-hydroxy thioethers. For instance, the reaction with a Grignard reagent would proceed by attack at the terminal carbon of the epoxide, followed by protonation of the resulting alkoxide to give a secondary alcohol.

A plausible reaction scheme with a Grignard reagent is as follows:

Step 1: The Grignard reagent attacks the terminal carbon of the epoxide ring.

Step 2: The C-O bond of the epoxide breaks, and the ring opens to form a magnesium alkoxide intermediate.

Step 3: Aqueous workup protonates the alkoxide to yield the final alcohol product.

Organocuprates, also known as Gilman reagents, are another class of carbon nucleophiles that can be employed for epoxide ring-opening, often exhibiting high selectivity. masterorganicchemistry.com

Heteroatom nucleophiles readily react with the epoxide in this compound, leading to the formation of functionalized β-hydroxy thioethers.

Amines: Primary and secondary amines are effective nucleophiles for epoxide ring-opening, yielding amino alcohols. mdpi.com The reaction typically proceeds under mild conditions and demonstrates high regioselectivity for attack at the terminal carbon. The basicity of the amine can influence the reaction rate.

Thiols: In the presence of a base, thiols are converted to highly nucleophilic thiolates, which can efficiently open the epoxide ring to form β-hydroxy dithioethers. researchgate.net This reaction is a key example of "thiol-epoxy click chemistry," valued for its efficiency and selectivity. mdpi.comresearchgate.net

Carboxylates: Carboxylate anions can also act as nucleophiles, attacking the epoxide to form ester-containing alcohols after an acidic workup. The reactivity would depend on the nucleophilicity of the specific carboxylate used.

The general mechanism for these reactions involves the nucleophilic attack on the terminal carbon of the epoxide, followed by protonation of the resulting alkoxide.

Acid-Catalyzed Ring-Opening Pathways

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by making the oxygen a better leaving group. researchgate.net This allows for ring-opening by weaker nucleophiles, such as water or alcohols. The regioselectivity of the acid-catalyzed opening depends on the substitution pattern of the epoxide. For a terminal epoxide like the one in this compound, the reaction can have significant SN1 character, with the nucleophile attacking the more substituted carbon atom due to the stabilization of the partial positive charge.

For example, the acid-catalyzed hydrolysis with aqueous acid would lead to the formation of a diol. The mechanism involves:

Protonation of the epoxide oxygen.

Nucleophilic attack of a water molecule.

Deprotonation to yield the diol.

The use of a Lewis acid can also promote the ring-opening reaction by coordinating to the epoxide oxygen, thereby activating it for nucleophilic attack. nih.govrsc.orgnih.govnih.govresearchgate.netrsc.org

Surface-Confined Ring-Opening Processes and Mechanistic Implications

The polymerization of thiophene (B33073) derivatives on surfaces has been a subject of interest for creating conductive polymer films. mdpi.com In the context of this compound, the epoxide group offers a potential site for surface-initiated polymerization. When adsorbed on a surface, the epoxide ring could be opened by surface-active sites or by the introduction of a suitable initiator, leading to the formation of a polymer film. mdpi.com The mechanism would likely involve the repeated nucleophilic attack of the generated alcohol from one monomer unit onto the epoxide of another, leading to a poly(β-hydroxy thioether) chain.

Studies on the on-surface polymerization of thiophene-based monomers have shown that the interaction between the sulfur atom of the thiophene ring and the metal surface can sometimes lead to undesired ring-opening of the thiophene itself, competing with the intended polymerization pathway. mdpi.com

Reactivity of the Thiophene Ring System and Thioether Linkage

The thiophene ring in this compound is an aromatic system, which influences its reactivity. It is generally more reactive towards electrophilic substitution than benzene. These reactions, such as halogenation or acylation, would predominantly occur at the C5 position, which is the most nucleophilic position of the 2-substituted thiophene ring.

The thioether linkage, on the other hand, is susceptible to oxidation. rsc.org Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide, and stronger agents can lead to the corresponding sulfone. This transformation can significantly alter the electronic properties and solubility of the molecule. Conversely, the thioether linkage can be cleaved under certain reductive conditions or by strong bases like organolithium reagents, which can attack the sulfur atom. beilstein-journals.org

Electrophilic Aromatic Substitution on Thiophene-Epoxide Conjugates

The thiophene ring is known to be significantly more reactive towards electrophiles than benzene, often reacting under milder conditions. nih.govresearchgate.netpearson.com This heightened reactivity is due to the ability of the sulfur atom to stabilize the intermediate sigma complex through its lone pairs. In the case of this compound, the substitution pattern is directed by the activating effect of the thioether group at position 2.

The alkylthio group (-SR) is an ortho-, para-directing group. Since the ortho- (3- and 1-) positions are adjacent to the substituent and the para- (4-) position is opposite, in a five-membered ring like thiophene, the directing influence extends to the adjacent and opposite positions. With the 2-position already occupied, the primary site for electrophilic attack is the 5-position (ortho-like), and to a lesser extent, the 3-position (ortho-like). The 5-position is generally favored for electrophilic substitution in 2-substituted thiophenes. youtube.compearson.commatanginicollege.ac.in

Common electrophilic aromatic substitution reactions applicable to this compound include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination would be expected to yield primarily 2-bromo-5-(2,3-epoxypropylthio)thiophene. It is crucial that the reaction conditions are mild to avoid reactions with the epoxide ring.

| Reaction Type | Reagent Example | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-5-(2,3-epoxypropylthio)thiophene |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-(2,3-Epoxypropylthio)-5-nitrothiophene |

| Friedel-Crafts Acylation | Acetyl chloride/SnCl₄ | 2-Acetyl-5-(2,3-epoxypropylthio)thiophene |

Functionalization Reactions at the Thiophene Moiety

Beyond electrophilic substitution, the thiophene ring of this compound can be functionalized through other means, most notably metalation. Thiophenes can be deprotonated at the carbon atoms adjacent to the sulfur, and for 2-substituted thiophenes, this typically occurs at the 5-position. rroij.comrsc.org

Reaction with a strong base like n-butyllithium (n-BuLi) would lead to the formation of 2-(2,3-epoxypropylthio)-5-lithiothiophene. researchgate.netjcu.edu.au This organolithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the 5-position. rroij.comacs.org This two-step sequence allows for the introduction of functionalities that are not accessible through direct electrophilic substitution.

| Electrophile | Reagent | Functional Group Introduced |

| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl (-CH(OH)R) / Hydroxy-dialkyl (-C(OH)RR') |

| Alkyl halides | RX | Alkyl (-R) |

| Borates | B(OR)₃ | Boronic acid (-B(OH)₂) |

These functionalized thiophene derivatives can then serve as building blocks for more complex molecules, for example, in cross-coupling reactions like the Suzuki or Stille reactions. researchgate.net

Chemical Transformations and Stability of the Thioether Group

The thioether linkage in this compound is another reactive site within the molecule. Thioethers are known to undergo oxidation to form sulfoxides and subsequently sulfones. nih.govresearchgate.net This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur can influence the electronic properties of the thiophene ring.

The stability of the thioether bond is also a consideration. While generally stable, the carbon-sulfur bond can be cleaved under certain conditions. For instance, some fused thiophene systems have shown ring-opening reactions in the presence of strong organolithium reagents, leading to the cleavage of a C-S bond. researchgate.netnih.gov Reductive cleavage of the thioether bond is also possible using reagents like sodium in liquid ammonia. Disulfide bonds, which are structurally related, are known to be labile to reducing agents, and while thioethers are more stable, this potential reactivity should be considered. nih.gov

Mechanistic Studies of Concurrent and Competing Reaction Pathways

The presence of two distinct reactive moieties in this compound—the thiophene ring and the epoxide ring—leads to potential competition between different reaction pathways. researchgate.net The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

For example, when treating the molecule with an acid, two main pathways can be envisioned:

Electrophilic attack on the thiophene ring: As discussed in section 3.2.1.

Acid-catalyzed ring-opening of the epoxide: The epoxide oxygen can be protonated, making the epoxide carbons more electrophilic and susceptible to nucleophilic attack. pressbooks.pubbyjus.comlibretexts.org

Similarly, under basic or nucleophilic conditions, a competition exists between:

Deprotonation of the thiophene ring: As discussed in section 3.2.2.

Base-catalyzed ring-opening of the epoxide: A strong nucleophile can directly attack one of the epoxide carbons in an Sₙ2 reaction. pressbooks.pubkhanacademy.orgntu.edu.sg

The regioselectivity of the epoxide ring-opening is also a key mechanistic consideration. In acid-catalyzed openings, the nucleophile generally attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at that position (an Sₙ1-like character). youtube.com In contrast, base-catalyzed openings typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. pressbooks.pubkhanacademy.org

A study on the oxidation of thiophene with peracids in a strongly acidic environment showed that oxidation can occur at the sulfur atom to yield a thiophene-S-oxide or at the C2-C3 double bond to form a thiophene 2,3-epoxide, which is a highly reactive intermediate. acs.org This highlights the competition between different sites of oxidation within the thiophene system itself, a consideration that would also apply to the thioether sulfur in the target molecule.

Formation of Novel Thiophene-Epoxide Adducts and Downstream Derivatives

The epoxide ring is a versatile functional group for the synthesis of a variety of downstream derivatives through ring-opening reactions. mdpi.comnih.govclockss.org The reaction of this compound with various nucleophiles can lead to the formation of novel adducts with a β-hydroxy thioether structure. ntu.edu.sg

The table below illustrates the types of adducts that can be formed from the nucleophilic ring-opening of the epoxide.

| Nucleophile | Reagent Example | Adduct Functional Group |

| Amines | RNH₂ | Amino alcohol |

| Alcohols | ROH | Ether alcohol |

| Thiols | RSH | Thioether alcohol |

| Azides | NaN₃ | Azido alcohol |

| Cyanides | NaCN | Cyano alcohol |

These ring-opened products, which are 1,2-difunctionalized compounds, are valuable intermediates for further synthetic transformations. For instance, the resulting hydroxyl group can be further functionalized, or if an azide (B81097) was used as the nucleophile, it could be reduced to an amine, leading to the formation of amino alcohols. The synthesis of such thiophene-containing amino alcohols could be of interest in medicinal chemistry, as thiophene derivatives are known to possess a wide range of biological activities. ekb.eg

Polymerization Studies and Resultant Polymer Architectures

Ring-Opening Polymerization (ROP) of the Epoxide Moiety

The epoxide group of 2-(2,3-epoxypropylthio)thiophene readily undergoes ring-opening polymerization, a process that can be initiated by various cationic, anionic, or coordination catalysts. This pathway allows for the formation of polymers with a polyether backbone and pendant thiophene (B33073) groups.

The homopolymerization of this compound via ROP results in a linear polyether with a thiophene unit attached to each repeating monomer. This process can be initiated to produce polymers with controlled molecular weights and low dispersity. Cationic ring-opening polymerization (CROP) is a common method employed for such monomers. For instance, thiophene-substituted 2-oxazolines and 2-oxazines have been successfully polymerized using CROP to yield polymers with pendant thiophene groups. helsinki.finih.gov These polymers exhibit good thermal stability, with decomposition temperatures often exceeding 250°C, and their glass transition temperatures can be tuned by monomer selection. helsinki.finih.gov

Table 1: Polymerization Data for Thiophene-Functionalized Monomers

| Monomer | Polymerization Method | Initiator | Conversion (%) | Dispersity (Đ) |

|---|---|---|---|---|

| 2-(thiophen-3′-yl)-2-oxazoline | CROP | MeOTf | ~100 | 1.14 |

Data sourced from Lee et al. (2025) helsinki.finih.gov

To further tailor the properties of the resulting polymers, this compound can be copolymerized with a variety of other monomers. The ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides or carbon dioxide (CO2) offers a sustainable route to polyesters and polycarbonates, respectively.

The copolymerization of epoxides with anhydrides, such as maleic anhydride, can lead to alternating copolymers. capes.gov.br This approach allows for the incorporation of ester linkages into the polymer backbone, influencing properties like degradability and polarity.

The copolymerization of epoxides with CO2 is a particularly attractive green chemistry approach. nsf.gov While direct copolymerization of some olefins with CO2 can be challenging, the use of lactone intermediates derived from CO2 and dienes has proven successful. nsf.gov For epoxide copolymerization, catalysts are often employed to facilitate the reaction. For example, various zinc and magnesium-based catalysts have been shown to be effective for the ROCOP of epoxides and CO2, even in the presence of impurities. nih.gov This strategy can be used to create copolymers with varying CO2 content, impacting the material's properties. nsf.gov

The pendant thiophene groups on polymers derived from this compound serve as reactive sites for further functionalization and crosslinking. This allows for the integration of these polymers into more complex architectures, such as cross-linked networks and resins. For instance, the thiophene moieties can undergo subsequent polymerization to create a conjugated backbone within the larger polymer structure. helsinki.fi This can lead to the formation of conductive polymer networks.

Furthermore, the epoxide functionality itself can be used to create cross-linked epoxy resins. By reacting with curing agents, such as amines or anhydrides, the epoxide rings open and form a three-dimensional network. The incorporation of the thiophene group in such resins can impart unique electronic and optical properties to the final material.

Polymerization of the Thiophene Ring System

The thiophene ring in this compound is also amenable to polymerization, leading to the formation of polythiophenes, a class of conducting polymers with significant applications in electronics and optoelectronics. pkusz.edu.cn

Electrochemical polymerization is a powerful method for synthesizing polythiophene films directly onto an electrode surface. mdpi.comresearchgate.net This technique involves the anodic oxidation of the thiophene monomer in an appropriate electrolyte solution. redalyc.org The application of a potential higher than the oxidation potential of the monomer leads to the formation of radical cations, which then couple to form the polymer chain. The thickness and morphology of the resulting polymer film can be controlled by adjusting the polymerization parameters, such as monomer concentration, electrolyte, solvent, and the applied potential or current. redalyc.org

The introduction of additives like bithiophene or terthiophene can significantly increase the rate of polymerization and lower the required applied potential. dtic.mil The polymerization kinetics are often first-order in the monomer concentration in the absence of such additives. dtic.mil

Table 2: Electrochemical Polymerization Parameters

| Monomer System | Electrolyte | Observation |

|---|---|---|

| 3-methylthiophene | - | - |

| 3-methylthiophene / 2,2'-bithiophene | - | Rapid increase in anodic peak current |

| Thiophene | - | - |

Data sourced from Wei et al. (2025) dtic.mil

Chemical oxidative polymerization offers a simpler and more scalable route to polythiophenes compared to electrochemical methods. researchgate.net This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl3), in an organic solvent. researchgate.netnih.gov The polymerization mechanism is believed to proceed through the formation of radical cations, similar to the electrochemical process. researchgate.net

The choice of reaction conditions, including the oxidant, solvent, and temperature, can significantly impact the molecular weight, regioregularity, and yield of the resulting polymer. nih.gov For instance, the order of addition of reagents has been shown to affect the molecular weight of ether-substituted polythiophenes. nih.gov While FeCl3 is a common oxidant, other agents like ammonium (B1175870) persulfate have also been used, though they are sometimes less effective. pkusz.edu.cn

The resulting polythiophenes can be processed from solution to form thin films for various applications. The properties of these polymers are highly dependent on their structure, including the nature of the substituent on the thiophene ring and the regularity of the polymer chain. pkusz.edu.cn

Regioregular Poly(thiophene) Synthesis Incorporating Epoxide Functionality

The synthesis of regioregular polythiophenes is crucial for achieving desirable electronic and optoelectronic properties due to the enhanced crystallinity and charge carrier mobility that result from a well-ordered polymer backbone. nih.gov The introduction of functional groups, such as the epoxide in "this compound," into regioregular polythiophene chains is a key strategy for developing advanced materials. nih.govacs.org

Two primary methods are employed for this purpose: post-polymerization modification and the polymerization of functionalized monomers. cmu.edu The latter approach, where the epoxide-containing thiophene monomer is directly polymerized, is often preferred as it can provide better control over the final polymer structure. cmu.edu Techniques like Grignard Metathesis (GRIM) polymerization and Stille coupling are effective for synthesizing such regioregular polymers. cmu.educmu.edu The GRIM method, for instance, involves the use of a Grignard reagent to create a magnesium-bromine exchange, followed by polymerization with a nickel catalyst, yielding highly regioregular head-to-tail (HT) coupled polymers. cmu.edu

The presence of the epoxide functionality on the polythiophene backbone allows for subsequent reactions, enabling the creation of more complex and tailored materials. The living nature of some polymerization techniques for 3-alkylthiophenes allows for precise control over molecular weight and end-group functionalization. nih.govacs.org

Table 1: Key Polymerization Methods for Regioregular Polythiophenes

| Polymerization Method | Description | Key Features |

| Grignard Metathesis (GRIM) | Involves the reaction of a 2,5-dihalo-3-substituted thiophene with a Grignard reagent, followed by nickel-catalyzed polymerization. cmu.edu | Can be performed at room temperature, suitable for large-scale synthesis, produces highly regioregular polymers. cmu.edu |

| Stille Coupling | A cross-coupling reaction between an organotin compound and an organic halide, catalyzed by palladium. | Allows for the synthesis of well-defined polymer structures. cmu.edu |

| Kumada Catalyst-Transfer Polycondensation | A nickel-catalyzed cross-coupling reaction of a Grignard reagent with an organic halide. nih.gov | Enables the synthesis of functionalized regioregular polythiophenes. nih.gov |

Dual-Functional and Orthogonal Polymerization Strategies

The dual reactivity of "this compound" is a cornerstone for creating sophisticated polymer structures. The thiophene and epoxide moieties can be polymerized through distinct and independent chemical pathways, a concept known as orthogonal polymerization.

Sequential Polymerization Approaches Utilizing Distinct Reactive Sites

Sequential polymerization leverages the different reactivities of the thiophene ring and the epoxide group. For instance, the thiophene units can be polymerized first through methods like oxidative polymerization or catalyst-transfer polycondensation to form a polythiophene backbone. nih.govnih.gov Subsequently, the pendant epoxide groups can be polymerized or reacted through ring-opening polymerization, often initiated by acids, bases, or other nucleophiles. This sequential approach allows for the creation of well-defined graft copolymers where poly(epoxide) chains are attached to a polythiophene backbone.

Alternatively, the epoxide group can be polymerized first to create a polymer backbone, followed by the polymerization of the thiophene units. This strategy is particularly useful for synthesizing block copolymers where one block is derived from the epoxide and the other from the thiophene.

Cross-linking Mechanisms Involving Both Epoxide and Thiophene Units

The presence of both thiophene and epoxide functionalities within the same polymer structure allows for the development of cross-linked networks with unique properties. Cross-linking significantly enhances the mechanical strength, thermal stability, and chemical resistance of polymers. youtube.com

In polymers derived from "this compound," cross-linking can occur through several mechanisms. The epoxide rings are highly susceptible to ring-opening reactions with various cross-linking agents, such as amines or anhydrides, to form a chemically cross-linked network. researchgate.netmdpi.com Concurrently, the thiophene units in the polymer backbone can be cross-linked through oxidative coupling or other reactions that form inter-chain linkages. This dual cross-linking capability can lead to the formation of highly robust and stable polymer networks. The combination of chemical cross-links from the epoxy reactions and physical cross-links that can arise from interactions between polymer chains offers a versatile platform for tuning material properties. researchgate.net

Synthesis of Functionalized Thiophene-Epoxy Polymers

The ability to control the architecture of polymers derived from "this compound" is critical for their application in various advanced technologies.

Controlled Polymer Architectures (e.g., Block Copolymers, Graft Copolymers)

The synthesis of block and graft copolymers containing both thiophene and epoxide units allows for the combination of the distinct properties of each component. For example, a block copolymer consisting of a conductive polythiophene block and a flexible poly(epoxide) block can self-assemble into ordered nanostructures, which is advantageous for applications in organic electronics and sensors. mdpi.com

Several synthetic strategies can be employed to create these controlled architectures. "Grafting-from" techniques involve initiating the polymerization of the second monomer from active sites along the backbone of the first polymer. Conversely, "grafting-to" methods involve attaching pre-synthesized polymer chains to the backbone of another polymer. mdpi.com The use of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), in conjunction with other polymerization methods, has proven effective in synthesizing well-defined block copolymers. nih.govresearchgate.net For instance, a macroinitiator containing a thiophene unit can be used to initiate the ATRP of an epoxy-functionalized monomer, or vice versa.

Table 2: Examples of Controlled Polymer Architectures

| Polymer Architecture | Synthetic Strategy | Potential Properties |

| Block Copolymer | Sequential monomer addition; Use of macroinitiators in controlled polymerization (e.g., ATRP). nih.govmdpi.com | Self-assembly into nanoscale domains, combination of conductivity and flexibility. mdpi.com |

| Graft Copolymer | "Grafting-from" or "grafting-to" approaches. | Modified surface properties, improved processability. |

| End-Functionalized Polymer | Use of functionalized initiators or terminating agents in polymerization. researchgate.net | Allows for subsequent conjugation to other molecules or surfaces. researchgate.netrsc.orgresearchgate.net |

Surface-Initiated and Surface-Confined Polymerization

Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains from a substrate, creating a dense layer of polymers known as polymer brushes. nih.gov This method allows for precise control over the thickness, density, and composition of the polymer film. For "this compound," SIP can be used to grow polymer chains from a surface, with the potential for subsequent reactions involving the epoxide groups to further functionalize the surface.

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a commonly used method for this purpose. nih.gov An initiator is first immobilized on the surface, and then the polymerization of the monomer is initiated from these surface-bound sites. This approach can be used to create surfaces with tailored properties, such as specific wettability, biocompatibility, or electronic characteristics.

On-surface polymerization, where monomers are polymerized directly on a surface to form two-dimensional polymers, is another emerging area. units.it While challenging for thiophene-based monomers due to strong sulfur-metal interactions that can lead to ring opening, this technique holds promise for creating highly ordered, single-layer polymer films with unique electronic properties. units.it

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn govern its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine the ground-state geometry of 2-(2,3-epoxypropylthio)thiophene, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can map out the potential energy surfaces for chemical reactions, identifying transition states and calculating activation energy barriers, which are crucial for understanding reaction kinetics.

For this compound, DFT studies would likely focus on the reactivity of the epoxide ring, which is susceptible to ring-opening reactions. The reaction pathway for the nucleophilic attack on one of the epoxide carbons, a common reaction for epoxides, can be modeled. For instance, the reaction with a generic nucleophile (Nu⁻) would be investigated to determine which of the two epoxide carbons is more susceptible to attack and the energy profile of this process.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=C (thiophene) | 1.37 - 1.42 | Typical double bond character in the thiophene (B33073) ring. |

| C-S (thiophene) | ~1.72 | Carbon-sulfur bond within the aromatic ring. |

| C-S (thioether) | ~1.80 | Bond connecting the thiophene ring to the propyl chain. |

| C-O (epoxide) | ~1.47 | Carbon-oxygen bonds in the strained three-membered ring. |

| **Bond Angles (°) ** | ||

| C-S-C (thioether) | ~105 | Reflects the sp³ hybridization of the sulfur atom. |

| C-O-C (epoxide) | ~60 | Highly strained angle characteristic of an epoxide ring. |

| Mulliken Atomic Charges (e) | ||

| S (thiophene) | -0.1 to -0.2 | The sulfur atom in the thiophene ring is typically slightly negative. |

| S (thioether) | -0.2 to -0.3 | The thioether sulfur is also a site of negative charge. |

| O (epoxide) | -0.5 to -0.6 | The highly electronegative oxygen atom of the epoxide. |

| C (epoxide) | +0.1 to +0.2 | The carbon atoms of the epoxide are electrophilic. |

This table presents hypothetical data for this compound based on general values for its functional groups.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be primarily located on the electron-rich thiophene ring and the thioether sulfur atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the epoxypropyl group, particularly on the antibonding orbitals of the C-O bonds of the epoxide ring. This makes the epoxide carbons the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com

| Molecular Orbital | Predicted Energy (eV) | Description & Implication for Reactivity |

| HOMO | -6.0 to -6.5 | Primarily located on the thiophene ring and thioether sulfur. This region is nucleophilic and susceptible to attack by electrophiles. |

| LUMO | +1.0 to +1.5 | Concentrated on the epoxypropyl group, specifically the C-O antibonding orbitals. These carbons are electrophilic and prone to nucleophilic attack, leading to ring-opening. |

| HOMO-LUMO Gap | 7.0 to 8.0 | A relatively large gap suggests good kinetic stability under normal conditions, but the strained epoxide ring remains a reactive site. |

This table presents hypothetical FMO data for this compound to illustrate the principles of FMO analysis.

Molecular Dynamics (MD) Simulations of Polymerization Processes and Polymer Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be particularly useful for investigating its polymerization and the conformational behavior of the resulting polymer. The polymerization would likely proceed via the ring-opening of the epoxide group, leading to a poly(thioether) chain with pendant thiophene groups.

MD simulations can provide insights into several aspects of the polymerization process and the final polymer's properties:

Chain Growth and Conformation: Simulations can model the step-by-step addition of monomer units, revealing how the polymer chain grows and folds into its preferred conformations.

Polymer Dynamics: The simulations can track the movement of the polymer chains, providing information about their flexibility, entanglement, and response to external stimuli like temperature.

Intermolecular Interactions: The interactions between polymer chains and between the polymer and a solvent can be studied, which is crucial for understanding the polymer's solubility and bulk properties.

Studies on analogous systems, such as poly(glycidyl ether)s, have demonstrated the utility of MD simulations in understanding their temperature-responsive behavior and interactions in aqueous solutions. imperial.ac.uk

| Simulation Parameter | Typical Value/Method | Information Gained |

| Force Field | GAFF, OPLS-AA | Describes the potential energy of the system as a function of atomic coordinates. |

| System Size | 100-1000 monomer units | Represents a realistic polymer chain length. |

| Simulation Time | 10-100 ns | Allows for the observation of significant conformational changes and dynamics. |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |

| Analysis | Radius of gyration, end-to-end distance, radial distribution functions | Provides quantitative measures of polymer size, shape, and local structure. |

This table summarizes typical parameters used in MD simulations of polymers.

Computational Prediction of Electronic and Optical Properties of Derivatives and Polymers

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are instrumental in predicting the electronic and optical properties of novel materials. For polymers derived from this compound, these calculations can predict properties that are crucial for applications in electronics and optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electronic properties of the polymer would be heavily influenced by the conjugated thiophene units in the side chains. Computational studies on polythiophenes and their derivatives have shown that properties like the band gap, ionization potential, and electron affinity can be tuned by modifying the chemical structure. mdpi.com By modeling oligomers of increasing length, it is possible to extrapolate the properties of the bulk polymer.

| Property | Predicted Value/Range | Relevance to Applications |

| Band Gap (Eg) | 2.0 - 3.0 eV | Determines the energy of light absorbed and emitted, crucial for optoelectronic devices. A smaller band gap is generally desirable for OPVs. |

| Ionization Potential (IP) | 5.0 - 5.5 eV | Relates to the HOMO energy and is important for charge injection and transport in electronic devices. |

| Electron Affinity (EA) | 2.0 - 2.5 eV | Relates to the LUMO energy and is also critical for charge transport and device performance. |

| Maximum Absorption Wavelength (λmax) | 400 - 500 nm | Indicates the color of the material and its efficiency in absorbing light at specific wavelengths. |

This table outlines the predicted electronic and optical properties of a hypothetical polymer derived from this compound, based on data from analogous polythiophene derivatives.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling provides a powerful lens for elucidating complex reaction mechanisms at the molecular level. For this compound, a key reaction of interest is the nucleophilic ring-opening of the epoxide. Computational modeling can go beyond simple FMO theory to provide a detailed, quantitative picture of this process.

By employing DFT, the entire reaction coordinate can be mapped out. This involves:

Locating Reactants and Products: The optimized geometries and energies of the starting materials (this compound and a nucleophile) and the final product (the ring-opened adduct) are calculated.

Identifying the Transition State (TS): The TS is the highest energy point along the reaction pathway and represents the kinetic bottleneck of the reaction. Its geometry reveals the arrangement of atoms at the moment of bond breaking and bond formation.

Calculating the Activation Energy (Ea): The energy difference between the reactants and the TS gives the activation energy, which is directly related to the reaction rate.

Investigating Stereochemistry and Regioselectivity: In cases where multiple products are possible, computational modeling can predict which isomer is favored by comparing the activation energies of the competing pathways. For the unsymmetrical epoxide in this compound, attack at the two different carbons can be compared to predict the regioselectivity of the ring-opening.

Such detailed mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Emerging Research Directions and Potential Applications in Materials Science

Development of Novel Optoelectronic Materials

The integration of thiophene-epoxy structures into optoelectronic materials is a burgeoning area of research. The electronic characteristics of thiophene (B33073) derivatives make them highly suitable for applications where the manipulation of light and electricity is crucial.

Nonlinear Optical (NLO) Chromophores and Polymers Derived from Thiophene-Epoxy Structures

The quest for advanced materials for electro-optic (EO) devices has driven research into polymeric materials for second-order nonlinear optical (NLO) applications. optica.org These materials offer advantages over traditional inorganic crystals, including lower dielectric constants, significant optical nonlinearity, cost-effectiveness, and ease of processing. optica.org The NLO properties in polymers arise from the non-centrosymmetric alignment of chromophores. optica.org

The incorporation of thiophene moieties in place of phenyl groups in chromophores has been a successful strategy to enhance NLO susceptibilities. optica.org Thiophene's superior electron-donating capabilities contribute to greater molecular hyperpolarizability. By functionalizing epoxy polymers with thiophene-based NLO chromophores, researchers have been able to create materials with high optical nonlinearity. optica.org The epoxy backbone provides a robust matrix for the chromophores, and the covalent attachment can lead to improved temporal stability of the poled order compared to guest-host systems. optica.orgdtic.mil

A general approach to synthesizing these materials involves a multi-step process that can include Horner-Emmons-Wadsworth, Vilsmeier-Haack, and Knoevenagel reactions to build the chromophore, which is then integrated into an epoxy matrix. researchgate.net The resulting polymers can be processed into thin films and poled to align the chromophores, a necessary step to induce second-order NLO effects. dtic.mil

Conjugated Polymers with Tunable Electronic Properties for Advanced Devices

Polythiophenes are a class of conjugated polymers widely recognized for their excellent thermal and chemical stability, as well as the tunability of their electronic and optical properties. psu.eduresearchgate.net These characteristics make them prime candidates for applications in light-emitting diodes (LEDs), photovoltaic cells, and field-effect transistors. psu.edu The ability to modify the side chains of polythiophenes allows for precise control over their properties.

The introduction of functional groups, such as a cyano group (–CN) as a side chain substituent, can enhance properties like filmability and photoluminescence. psu.eduresearchgate.net For instance, a thiophene-based conjugated polymer with a cyano-containing side chain has demonstrated an optical band gap of 2.0 eV, corresponding to orange emission, and has been successfully used to fabricate a single-layer LED that produces bright and stable electroluminescence. psu.eduresearchgate.net

The synthesis of such polymers can be achieved through methods like oxidative polymerization. psu.edu The resulting materials often exhibit good processability from various organic solvents. psu.edu The electronic and optical properties of polythiophenes can be further fine-tuned by controlling the degree of polymerization and by introducing different substituents that can be either electron-withdrawing or electron-donating. mdpi.com This molecular-level control is crucial for optimizing the performance of optoelectronic devices. bohrium.com

| Property | Value | Application |

|---|---|---|

| Optical Band Gap | 2.0 eV | Orange Emissive Material for LEDs |

| Emission Wavelength (Solution) | ~590 nm | Electroluminescence |

| Emission Wavelength (Spin Coated Film) | Red-shifted by ~35 nm | Solid-State Lighting |

The versatility of thiophene chemistry allows for the creation of a wide range of conjugated polymers. For example, copolymers incorporating thieno[3,2-b]thiophene (B52689) units have been shown to enhance polymer coplanarity and promote a more delocalized highest occupied molecular orbital (HOMO) distribution, which is beneficial for intermolecular charge-carrier hopping in organic field-effect transistors. ulb.ac.be Similarly, crystalline conjugated polymers containing fused thiophene structures have been developed for bulk heterojunction solar cells, demonstrating significant power conversion efficiencies. rsc.org

Advanced Polymeric Materials for High Refractive Index Applications

The demand for high refractive index polymers is growing, driven by applications in optical lenses, adhesives, and coatings for electronic displays. The incorporation of sulfur atoms into polymer structures is a well-established strategy for increasing the refractive index.

Synthesis of Sulfur-Rich Polymers and Hybrid Materials

The presence of sulfur in the thiophene ring of 2-(2,3-Epoxypropylthio)thiophene, in addition to the thioether linkage, makes it an attractive monomer for creating sulfur-rich polymers. The high sulfur content contributes directly to an increased refractive index of the resulting material. The polymerization of thiophene-containing epoxy monomers can lead to polymers with desirable optical properties.

Integration into Functional Composites and Nanostructures

The functionalization of composites and nanostructures with thiophene-epoxy derivatives offers a pathway to new materials with enhanced properties. The epoxy group can be used to covalently bond the thiophene unit to a variety of substrates and filler materials, creating robust and stable composites. The thiophene component can impart desirable optical, electronic, or conductive properties to the final material.

Catalytic Applications of Thiophene-Epoxy Architectures

While less explored, the potential for thiophene-epoxy structures in catalysis is an emerging area of interest. The sulfur atom in the thiophene ring can act as a coordination site for metal catalysts. By immobilizing catalytic species onto a polymer backbone derived from this compound, it may be possible to develop recyclable and highly stable catalyst systems. For instance, nickel and palladium-based catalysts are commonly used in the synthesis of regioregular thiophene-based conjugated polymers, highlighting the interaction between thiophene and transition metals. nih.gov

Future Outlook and Interdisciplinary Research Opportunities in Polymer and Materials Chemistry

The future of this compound in materials science is rich with interdisciplinary opportunities, bridging the gap between conducting polymers and classic thermoset resins. The ability to create materials that are both electronically active and mechanically robust is a significant driver for innovation in numerous fields.

Advanced Coatings and Composites: One of the most promising avenues is the development of multifunctional coatings. A polymer derived from this monomer could be applied to a surface and subsequently cured. The resulting coating would not only provide excellent protection due to the cross-linked epoxy network but could also possess anti-static or electrochromic properties due to the polythiophene backbone. sigmaaldrich.com In composites, these polymers could serve as a matrix for reinforcing fibers (like carbon or glass fibers), where the covalent bonding afforded by the epoxy chemistry would ensure excellent load transfer, while the conductive nature of the polymer could be used for integrated structural health monitoring or lightning strike protection in aerospace applications. mdpi.com

Bioelectronics and Sensor Technology: The functionalization of polythiophenes is a key strategy in the development of biosensors and materials for bioelectronic interfaces. nih.gov The epoxy group on the poly(this compound) backbone provides a convenient handle for attaching biorecognition elements like enzymes or antibodies. This could lead to highly sensitive and stable biosensors. Furthermore, the ability to cross-link the polymer could enhance the long-term stability of implantable electronic devices by creating a more robust interface with biological tissue.

Energy Storage and Conversion: Polythiophenes are extensively studied for their use in organic solar cells, light-emitting diodes, and as materials for energy storage devices. wikipedia.orgbeilstein-journals.org The introduction of a cross-linkable epoxy group could lead to more stable and durable active layers in these devices. For example, cross-linking could prevent the degradation of the morphology of the active layer in an organic photovoltaic cell, potentially leading to longer device lifetimes.

Stimuli-Responsive Materials: The combination of a conjugated polymer backbone with a reactive side group could be exploited to create novel stimuli-responsive materials. For instance, the properties of the polymer could be designed to change in response to chemical stimuli that react with the epoxy group, or in response to electrical stimuli that affect the conjugated backbone. This opens up possibilities for creating "smart" materials for applications in drug delivery, soft robotics, and adaptive optics.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,3-Epoxypropylthio)thiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, epoxypropylthio groups are introduced using thiol-epoxide reactions under anhydrous conditions with bases like K₂CO₃ . Solvent choice (e.g., THF or DMF) and temperature (80–120°C) critically affect reaction kinetics and byproduct formation. Purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) . Yield optimization requires monitoring via TLC and NMR to confirm intermediate formation .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm regioselectivity of the epoxypropylthio group and thiophene ring substitution .

- FT-IR : Identification of C-S (680–750 cm⁻¹) and epoxide (850–950 cm⁻¹) stretches .

- Mass Spectrometry (ESI/HRMS) : For molecular ion validation and isotopic pattern analysis .

- X-ray Crystallography (if crystalline): Resolves stereochemistry of the epoxy group .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Epoxide ring-opening via hydrolysis is a major degradation pathway, mitigated by storage in anhydrous solvents (e.g., acetonitrile) at –20°C . Oxygen-free environments (argon) reduce thiophene oxidation .

Advanced Research Questions

Q. How do computational models (e.g., DFT, QTAIM) predict the reactivity of the epoxypropylthio moiety in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-S and epoxide C-O bonds, identifying susceptible sites. Quantum Theory of Atoms in Molecules (QTAIM) analyzes electron density at critical points (e.g., Laplacian ∇²ρ at epoxide oxygen), guiding catalyst selection (e.g., Pt/Pd for silyl-thiophene systems) . Transition state modeling (IRC) predicts regioselectivity in nucleophilic attacks .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for thiophene-epoxide derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., MIC vs. IC₅₀ protocols). Systematic approaches include:

- Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) .

- Metabolite screening : LC-MS identifies epoxide hydrolysis products (e.g., diols) that may exhibit off-target toxicity .

- SAR studies : Modify the thiophene’s substituents (e.g., halogenation) to decouple antimicrobial and cytotoxic effects .

Q. Can this compound serve as a precursor for π-conjugated polymers in organic electronics, and how does its morphology impact charge transport?

- Methodological Answer : The epoxy group enables post-polymerization modifications (e.g., cross-linking). Vacuum-deposited thin films (AFM/TEM) show edge-on molecular orientation, enhancing charge mobility (µ ≈ 0.1–1 cm²/V·s). Solution-processed films require annealing (150°C) to reduce grain boundaries. GIWAXS data correlate crystallinity with OTFT performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。